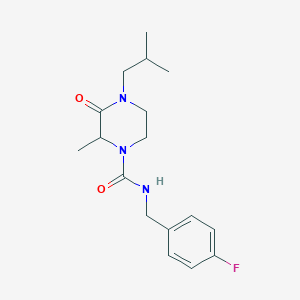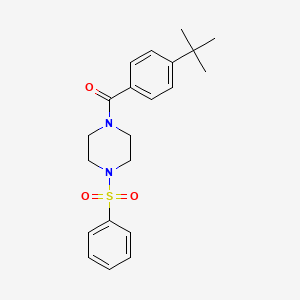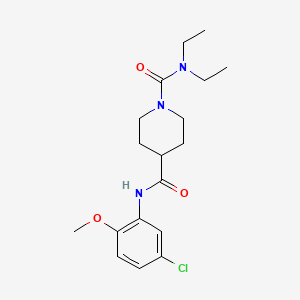![molecular formula C14H15N3O3 B5327816 N-[3-(2-furoylamino)propyl]isonicotinamide](/img/structure/B5327816.png)
N-[3-(2-furoylamino)propyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furoylamino)propyl]isonicotinamide, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Aplicaciones Científicas De Investigación
FIPI has been extensively used in scientific research due to its ability to selectively inhibit N-[3-(2-furoylamino)propyl]isonicotinamide. This compound is involved in various cellular processes, including vesicle trafficking, exocytosis, and endocytosis. By inhibiting this compound, FIPI can modulate these processes and has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mecanismo De Acción
FIPI selectively inhibits N-[3-(2-furoylamino)propyl]isonicotinamide by binding to the catalytic domain of the enzyme. This compound catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a lipid second messenger involved in various cellular processes. FIPI inhibits the formation of PA, thereby modulating various cellular processes, including vesicle trafficking, exocytosis, and endocytosis.
Biochemical and Physiological Effects
FIPI has been shown to have various biochemical and physiological effects. It can modulate the levels of phospholipids, including phosphatidic acid and phosphatidylcholine, and alter membrane trafficking and cytoskeletal organization. FIPI has also been shown to have anti-inflammatory effects by modulating the release of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages for lab experiments. It is a potent and selective inhibitor of N-[3-(2-furoylamino)propyl]isonicotinamide, making it a valuable tool for studying the role of this compound in various cellular processes. FIPI is also readily available and can be synthesized in large quantities, making it suitable for high-throughput screening. However, FIPI has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
FIPI has several potential future directions. One potential direction is the development of FIPI-based drugs for various diseases, including cancer and Alzheimer's disease. Another direction is the development of new inhibitors of N-[3-(2-furoylamino)propyl]isonicotinamide based on the structure of FIPI. Additionally, FIPI can be used to study the role of this compound in various cellular processes, including vesicle trafficking, exocytosis, and endocytosis, providing new insights into the mechanisms underlying these processes.
Conclusion
In conclusion, this compound, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI selectively inhibits phospholipase D, an enzyme that plays a crucial role in various cellular processes. FIPI has been extensively used in scientific research and has several potential future directions, including the development of new drugs for various diseases and the study of the role of this compound in various cellular processes.
Métodos De Síntesis
The synthesis of FIPI involves the reaction of isonicotinic acid with furoyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with 3-aminopropylamine. The final product is obtained by purification using column chromatography. The synthesis of FIPI has been optimized to increase the yield and purity of the compound, making it readily available for research purposes.
Propiedades
IUPAC Name |
N-[3-(furan-2-carbonylamino)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-4-8-15-9-5-11)16-6-2-7-17-14(19)12-3-1-10-20-12/h1,3-5,8-10H,2,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESHGWGGAWOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B5327733.png)
![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327739.png)
![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)

![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)

![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1S)-1-(hydroxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5327790.png)
![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5327794.png)

![N,2,4-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5327811.png)
![1-(4-ethylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5327826.png)